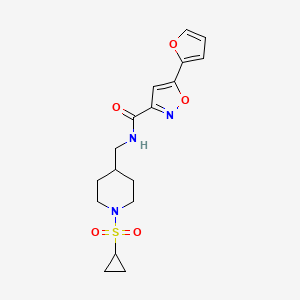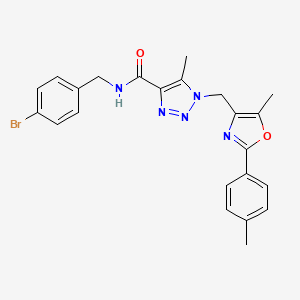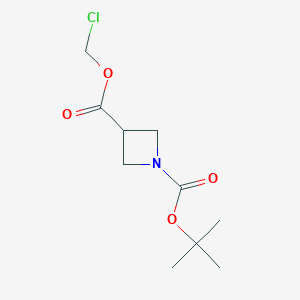
2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenethylacetamide is a synthetic compound with a complex molecular structure. It possesses unique pharmacological properties that have piqued the interest of researchers in various fields, such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenethylacetamide typically involves several key steps:
Synthesis of 3,4-dihydroisoquinoline-2(1H)-yl intermediate: This can be achieved via the Pictet-Spengler reaction, which combines an aromatic aldehyde with an amine.
Formation of the 4-oxo-4H-pyran moiety: This part is usually synthesized through a multi-step reaction, involving the condensation of a diketone with an α-hydroxyester.
Coupling of the intermediate structures: The final step involves the coupling of the previously synthesized intermediates using standard amide bond formation techniques, such as the reaction of a carboxylic acid derivative with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production would scale up these lab-scale reactions with optimizations for cost efficiency and yield. This may involve continuous flow techniques, automated synthesis machines, and optimization of reaction conditions for the highest yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions:
Oxidation: It can be oxidized to introduce additional oxygen-containing functionalities.
Reduction: It can be reduced to remove oxygen functionalities or reduce the double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can modify its substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Using hydrogen gas (H2) over a palladium (Pd) catalyst or sodium borohydride (NaBH4).
Substitution: Conditions like acidic or basic environments depending on the group being substituted, with common reagents including halides for nucleophilic substitutions.
Major Products
Oxidation: Formation of carboxylated or hydroxylated derivatives.
Reduction: Saturated derivatives or reduced oxygen content derivatives.
Substitution: Various substituted amides or ethers depending on the reaction conditions.
Applications De Recherche Scientifique
Chemistry
Synthetic chemistry: As a building block for synthesizing more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme inhibitors: Potential inhibitor for enzymes due to its complex structure.
Probes: Used in biological assays to study protein interactions and cellular processes.
Medicine
Pharmacology: Potential therapeutic applications as it might interact with specific biological targets.
Drug design: Serves as a lead compound for developing new drugs.
Industry
Material science: Used in the development of new materials with specific properties.
Chemical sensors: Potential use in the design of sensors due to its reactivity.
Mécanisme D'action
The mechanism of action involves the compound interacting with specific molecular targets within biological systems. This could include binding to enzymes or receptors, modulating their activity. The specific pathways could involve the inhibition of enzyme activity or modulation of receptor signaling pathways, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydroisoquinolines: Similar structure but different functional groups.
Pyran derivatives: Share the pyran ring structure but differ in substituents.
Phenethylamides: Have the phenethylamine structure but differ in additional groups.
Uniqueness
What sets 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenethylacetamide apart is its unique combination of functional groups and ring structures, giving it distinct reactivity and biological activity profiles. This makes it a valuable compound for diverse scientific research applications.
There you go—an exploration into the intriguing world of this compound, full of potential and complexities! What do you think?
Propriétés
IUPAC Name |
2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c28-23-14-22(16-27-13-11-20-8-4-5-9-21(20)15-27)30-17-24(23)31-18-25(29)26-12-10-19-6-2-1-3-7-19/h1-9,14,17H,10-13,15-16,18H2,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWUODYTGYGQHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NCCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,5-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2403869.png)


![2-(4-methoxyphenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide](/img/structure/B2403873.png)
![6-[5-[2-(1,2-Benzoxazol-3-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2403874.png)
![N-(2-methoxybenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2403875.png)






![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2403890.png)
![2-[(4-methylquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2403891.png)
